1,7-Dichlorophenazine
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Overview
Description
1,7-Dichlorophenazine: is a chemical compound belonging to the phenazine family, characterized by the presence of two chlorine atoms at the 1 and 7 positions on the phenazine ring. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,7-dioxide.
Reduction: Reduction reactions can yield phenazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenazine-1,7-dioxide.
Reduction: Various phenazine derivatives.
Substitution: Substituted phenazine compounds with different functional groups.
Scientific Research Applications
1,7-Dichlorophenazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .
Comparison with Similar Compounds
Phenazine: The parent compound of 1,7-Dichlorophenazine, known for its broad spectrum of biological activities.
1,6-Dichlorophenazine: Similar to this compound but with chlorine atoms at the 1 and 6 positions.
Phenazine-1-carboxylic acid: A phenazine derivative with potent antimicrobial properties.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to other phenazine derivatives .
Properties
CAS No. |
13860-52-1 |
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Molecular Formula |
C12H6Cl2N2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,7-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H |
InChI Key |
LTQDHBYUJITEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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